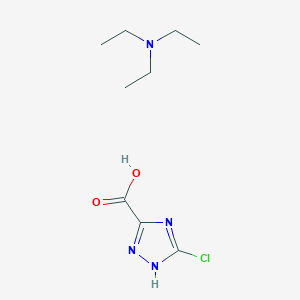

5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

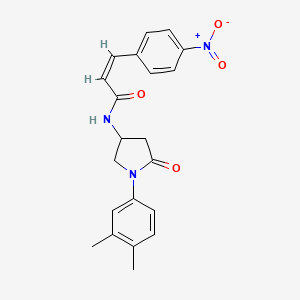

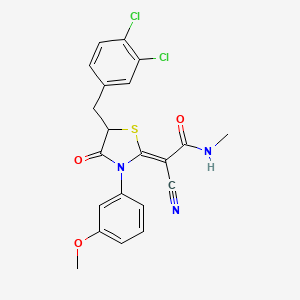

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the empirical formula C9H17ClN4O2 and a molecular weight of 248.71 . It is a solid substance .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 5-chloro-1H-1,2,4-triazole-3-carboxylic acid, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another approach involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . This process effectively avoids the use of strong oxidants and transition-metal catalysts .Molecular Structure Analysis

The molecular structure of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid can be represented by the SMILES stringO=C(C1=NNC(Cl)=N1)O.CCN(CC)CC . The InChI representation is 1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) . Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines can also yield a wide range of 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a solid substance . Its melting point is reported to be between 124-127 °C . The 1H NMR and 13C NMR data are also available .Scientific Research Applications

Antiviral Applications

1,2,4-Triazole derivatives have been shown to possess antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development.

Anti-inflammatory Applications

These compounds also exhibit anti-inflammatory activity . This makes them useful in the treatment of conditions characterized by inflammation.

Antifertility Applications

Some 1,2,4-triazole derivatives have been found to have antifertility effects . This could potentially lead to their use in the development of contraceptive drugs.

Antitubercular Activity

1,2,4-Triazoles have been reported to possess antitubercular activity . They could be used in the development of new treatments for tuberculosis.

Antimicrobial Activities

1,2,4-Triazoles have demonstrated antimicrobial activities . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-cancer Properties

1,2,4-Triazoles have shown anti-cancer properties . They can inhibit the growth of certain cancer cells, which could lead to their use in cancer treatment.

Agricultural Applications

1,2,4-Triazoles are used in agriculture due to their fungicidal properties . They can protect crops from various fungal diseases.

Material Science Applications

1,2,4-Triazoles have applications in material sciences . They can be used in the synthesis of polymers and other materials.

properties

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWDMQKCPIIRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1(=NNC(=N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)